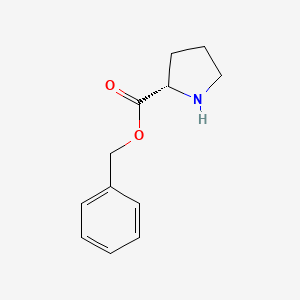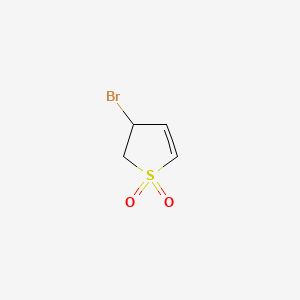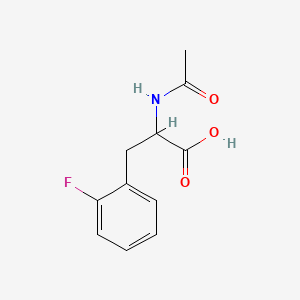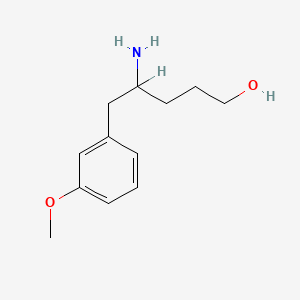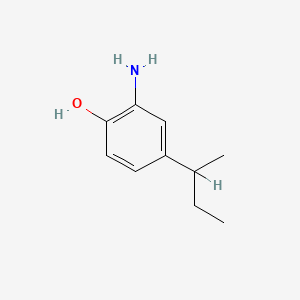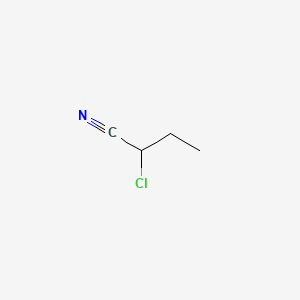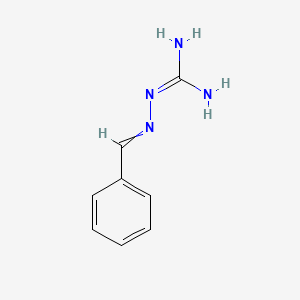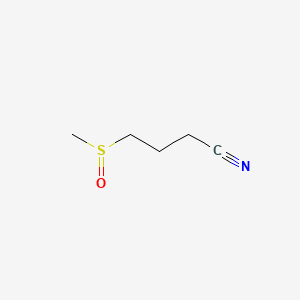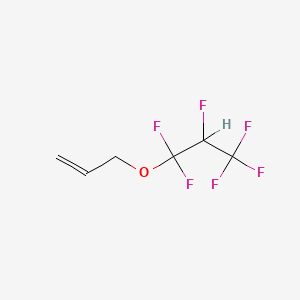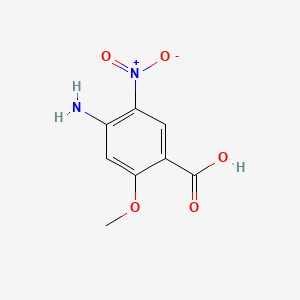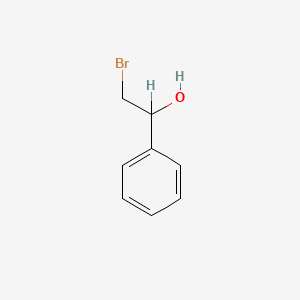
2-溴-1-苯乙醇
描述
2-Bromo-1-phenylethanol, also known as 2-bromophenylethanol or β-bromophenylethanol, is a brominated aromatic alcohol, which is used in various scientific research applications. It is a colorless, volatile liquid with a pleasant odor, and is synthesized from the reaction of 1-phenylethanol with bromine. 2-Bromo-1-phenylethanol is used in the synthesis of various organic compounds, and is also used in the production of pharmaceuticals, fragrances, and dyes. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological effects.
科学研究应用
天然2-苯乙醇的生产
2-苯乙醇(2-PE)广泛应用于食品、香料和化妆品行业。Chreptowicz等人(2016年)的研究讨论了使用酵母生物量生产2-PE的替代方法。该研究展示了JM2014酵母菌株用于生产天然2-PE,生物转化效率达到97.21%。所概述的方法为生产天然2-PE提供了一种有前途的替代方案,(Chreptowicz et al., 2016)。
溴哌啶中的鉴定
2-苯乙醇已被确定为商业溴哌啶样品中的主要杂质。Li等人(2014年)的研究建立了使用高效液相色谱(HPLC)分析此杂质的定量分析方法。该研究还提供了一种简单的方法来从溴哌啶中去除这种杂质 (Li et al., 2014)。
有机合成中的催化作用
Joshi等人(2013年)描述了KHSO4作为催化剂将2-溴-1-苯乙醇转化为各种有机化合物的过程,且在无溶剂条件下进行。这个过程以其经济和环境优势而引人注目,包括KHSO4催化剂的可回收性 (Joshi et al., 2013)。
在DNA相互作用研究中的作用
Novák等人(2003年)探讨了2-溴-1-苯乙醇在合成羟基(苯基)乙基鸟嘌呤中的作用。这些化合物很重要,因为它们是苯乙烯7,8-氧化物与DNA相互作用形成的主要鸟嘌呤加合物 (Novák等人,2003年)。
用于2-苯乙醇生产的代谢工程
Wang等人(2019年)回顾了应用于微生物的各种代谢工程策略,以增加2-PE的生物产量。这些策略包括缓解反馈抑制、改善前体转运和增强酶活性 (Wang et al., 2019)。
安全和危害
While specific safety and hazard information for 2-Bromo-1-phenylethanol is not available from the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It’s known that the compound is involved in multi-step reactions
Mode of Action
It’s known to be involved in multi-step reactions
Biochemical Pathways
A study mentions the catalytic activity of a synergistic catalyst being related to the pKa of 2-Bromo-1-phenylethanol . More research is needed to fully understand the affected pathways and their downstream effects.
生化分析
Biochemical Properties
2-Bromo-1-phenylethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the conversion of 2-Bromo-1-phenylethanol to its corresponding aldehyde or ketone, facilitating various metabolic pathways . Additionally, 2-Bromo-1-phenylethanol can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
2-Bromo-1-phenylethanol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to inhibit the activity of protein kinase C (PKC), a crucial enzyme in signal transduction pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, 2-Bromo-1-phenylethanol can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-1-phenylethanol involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, 2-Bromo-1-phenylethanol can inhibit the activity of alcohol dehydrogenases by binding to their active sites and preventing substrate binding . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins. The generation of ROS by 2-Bromo-1-phenylethanol can also lead to oxidative damage to DNA, proteins, and lipids, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-phenylethanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Bromo-1-phenylethanol in in vitro studies has shown that it can lead to sustained oxidative stress and chronic cellular damage . In in vivo studies, prolonged exposure to the compound can result in cumulative toxic effects on various organs and tissues .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-phenylethanol in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular functions and overall health. At higher doses, it can induce significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. High doses of 2-Bromo-1-phenylethanol can also cause adverse effects such as oxidative stress, inflammation, and apoptosis in various tissues .
Metabolic Pathways
2-Bromo-1-phenylethanol is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It can be metabolized by alcohol dehydrogenases to form its corresponding aldehyde or ketone . Additionally, cytochrome P450 enzymes can further oxidize the compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of 2-Bromo-1-phenylethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2-Bromo-1-phenylethanol within tissues can vary depending on its affinity for different cell types and its interactions with tissue-specific proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-1-phenylethanol can affect its activity and function. The compound can be localized to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Targeting signals and post-translational modifications can direct 2-Bromo-1-phenylethanol to these compartments, influencing its interactions with other biomolecules and its overall cellular impact .
属性
IUPAC Name |
2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-28-7, 199343-14-1 | |
| Record name | α-(Bromomethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Bromomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary enzymatic reaction involving 2-bromo-1-phenylethanol as a substrate?
A1: 2-Bromo-1-phenylethanol serves as a substrate for halohydrin dehalogenases (HheC), particularly those isolated from Agrobacterium radiobacter AD1. These enzymes catalyze the dehalogenation of 2-bromo-1-phenylethanol, leading to the formation of the corresponding epoxide, a halide ion (bromide), and a proton. []
Q2: How does the stereochemistry of 2-bromo-1-phenylethanol influence its interaction with halohydrin dehalogenase?
A2: Halohydrin dehalogenases often exhibit enantioselectivity towards 2-bromo-1-phenylethanol. Research indicates a higher affinity and catalytic activity for the (R)-enantiomer compared to the (S)-enantiomer. This difference is attributed to variations in substrate binding and catalytic rates within the enzyme's active site. []
Q3: What is the rate-limiting step in the enzymatic conversion of (R)-2-bromo-1-phenylethanol by HheC?
A3: Kinetic studies revealed that the release of bromide is the rate-limiting step in the conversion of (R)-2-bromo-1-phenylethanol by HheC. This was determined through pre-steady-state kinetic analysis, revealing a burst phase in product formation, indicating a product release step as the bottleneck. []
Q4: How can the catalytic activity of HheC be enhanced?
A4: Modifications to the halide-binding site of HheC through site-directed mutagenesis can impact its catalytic activity. For instance, disrupting specific hydrogen bonds around the halide-binding site, such as those involving Tyr187 and Trp249, was shown to increase the rate of halide release and enhance the overall catalytic activity of HheC. []
Q5: Can you elaborate on the use of 2-bromo-1-phenylethanol derivatives in synthesizing biologically relevant molecules?
A5: Protected derivatives of 2-bromo-1-phenylethanol can be utilized to synthesize 7- and 9-hydroxy(phenyl)ethylguanines. These modified guanine bases are significant because they represent major DNA adducts resulting from the interaction of DNA with styrene 7,8-oxide. []
Q6: How is 2-bromo-1-phenylethanol utilized in the analysis of food products?
A6: 2-bromo-1-phenylethanol, specifically α-bromomethyl-benzenemethanol, is a key intermediate in a method developed for the detection of bromate in bread. The method relies on reacting bromate with styrene in the presence of bromide ions, ultimately forming α-bromomethyl-benzenemethanol, which can then be quantified using GC/MS. []
Q7: Has 2-bromo-1-phenylethanol been explored as a substrate for biocatalysts other than HheC?
A7: Yes, research has investigated the biotransformation capabilities of the marine fungus Aspergillus sydowii using α-bromoacetophenones, a class of compounds structurally similar to 2-bromo-1-phenylethanol. []
Q8: Are there any known synthetic applications for 2-bromo-1-phenylethanol that go beyond its use as a substrate for enzymatic reactions?
A8: Yes, 2-bromo-1-phenylethanol can be utilized as a starting material in organic synthesis. For example, under solvent-free conditions and with KHSO4 as a catalyst, it can be converted into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes. This reaction highlights the versatility of 2-bromo-1-phenylethanol as a building block in chemical synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


